Colistin nonapeptide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

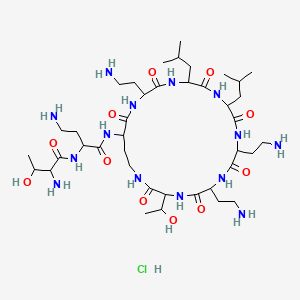

Colistin nonapeptide hydrochloride, also known as polymyxin B nonapeptide hydrochloride, is a derivative of polymyxin B, a cyclic polypeptide antibiotic belonging to the polymyxin class. Unlike full-length polymyxins, it lacks the hydrophobic fatty acyl chain, retaining only the cyclic heptapeptide portion with an attached tripeptide side chain . This structural modification reduces its direct antibacterial activity but enhances its ability to permeabilize bacterial outer membranes, making it a valuable research tool for studying antibiotic synergism and membrane disruption .

This compound is primarily used in vitro to potentiate the activity of other antibiotics by increasing membrane permeability. It is distinct from colistin sulfate (a full-length polymyxin E) and colistimethate sodium (CMS, a prodrug of colistin), which are clinically used for multidrug-resistant Gram-negative infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Colistin nonapeptide hydrochloride can be synthesized through the acylation of colistin nonapeptide with various acid chlorides. The reaction is typically carried out under controlled pH conditions (around pH 5.0) to ensure selective acylation at the α-amino group . The process involves dissolving colistin nonapeptide in an acetate buffer and reacting it with the desired acid chloride in the presence of acetone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a hydrochloride salt, which is a hygroscopic white amorphous powder .

Chemical Reactions Analysis

Types of Reactions: Colistin nonapeptide hydrochloride undergoes various chemical reactions, including acylation, hydrolysis, and substitution. The acylation reaction is particularly significant as it modifies the antimicrobial properties of the compound .

Common Reagents and Conditions:

Acylation: Acid chlorides are commonly used for acylation reactions.

Hydrolysis: Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds.

Substitution: Substitution reactions can be performed using various nucleophiles to introduce different functional groups.

Major Products: The major products formed from these reactions include various acylated derivatives of colistin nonapeptide, each exhibiting unique antimicrobial properties .

Scientific Research Applications

Antibacterial Activity

Colistin nonapeptide hydrochloride exhibits significant antibacterial activity against a range of Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membrane integrity and inhibiting critical respiratory enzymes, such as type II NADH-quinone oxidoreductases (NDH-2) in bacterial cells. This dual mode of action enhances its efficacy against resistant strains, making it a valuable option for treating serious infections caused by multidrug-resistant pathogens.

Table 1: Antibacterial Efficacy Against Gram-Negative Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Klebsiella pneumoniae | 1 µg/mL | |

| Acinetobacter baumannii | 2 µg/mL | |

| Pseudomonas aeruginosa | 4 µg/mL |

Anti-Endotoxin Activity

This compound has demonstrated the ability to bind to bacterial lipopolysaccharides (LPS), which play a crucial role in the pathogenesis of septic shock. Studies indicate that colistin nonapeptide can neutralize the effects of LPS on immune responses, thereby reducing the risk of endotoxin-mediated shock . This property is particularly beneficial in clinical scenarios where endotoxemia is a concern.

Case Study: Neutralization of LPS

In one study, colistin nonapeptide was shown to significantly inhibit LPS-induced thymidine uptake by splenic lymphocytes, although its activity was less than that of colistin itself. The binding affinity of colistin nonapeptide for LPS was confirmed through equilibrium dialysis, indicating its potential for therapeutic use in managing endotoxemia .

Clinical Applications

This compound is increasingly being explored as a treatment option for various infections caused by multidrug-resistant bacteria. Its use is particularly relevant in critically ill patients where traditional antibiotics may fail.

Notable Clinical Findings

- Neonatal Infections : A case-control study assessed the safety and efficacy of colistin therapy in critically ill neonates with nosocomial infections. The results indicated that colistin was effective without significant nephrotoxicity, although it was associated with electrolyte imbalances such as hypomagnesemia and hypokalemia .

- Pharmacokinetics : Research on pharmacokinetics in burn patients undergoing continuous venovenous hemofiltration revealed variability in plasma concentrations of colistin. This highlights the need for careful monitoring and dose adjustments in vulnerable populations .

Mechanism of Action

Colistin nonapeptide hydrochloride exerts its effects by disrupting the bacterial cell membrane. It interacts with the lipopolysaccharides in the outer membrane of Gram-negative bacteria, increasing membrane permeability and leading to cell death . The compound is polycationic, with both hydrophobic and lipophilic moieties, which facilitate its interaction with the bacterial membrane .

Comparison with Similar Compounds

Structural and Functional Differences

Pharmacological and Toxicological Profiles

Key Research Findings

- Synergistic Effects: Colistin nonapeptide hydrochloride enhances the efficacy of azithromycin, rifampicin, and β-lactams against Gram-negative bacteria by disrupting membrane integrity .

- Cytotoxicity: In renal proximal tubular cells (RPTEC/TERT1 and NRK-52), colistin nonapeptide exhibits dose-dependent cytotoxicity comparable to colistin but lower than polymyxin B .

- Stability: Both colistin nonapeptide and colistin sulfate remain stable in aqueous solutions at 4°C for up to one month .

Discussion of Comparative Advantages and Limitations

- Colistin Nonapeptide HCl: Advantages: Low direct toxicity, ideal for studying membrane interactions and adjuvant therapy . Limitations: No standalone therapeutic value; requires combination with other antibiotics.

- Colistin Sulfate: Advantages: Potent against MDR Pseudomonas aeruginosa and Acinetobacter . Limitations: High nephrotoxicity limits prolonged use .

Colistimethate Sodium (CMS) :

Biological Activity

Colistin nonapeptide hydrochloride (CNP) is a derivative of the polymyxin antibiotic colistin, known for its significant role in treating multidrug-resistant Gram-negative bacterial infections. This article provides an in-depth analysis of the biological activities of CNP, focusing on its mechanisms of action, binding properties, and potential therapeutic applications.

Overview of this compound

Colistin nonapeptide is a proteolytic derivative of colistin, specifically designed to reduce toxicity while retaining antibacterial efficacy. Its structure consists of a nine-amino-acid sequence that contributes to its interaction with bacterial membranes and lipopolysaccharides (LPS) .

The primary mechanisms through which CNP exerts its biological activity include:

- Binding to Lipopolysaccharides (LPS) : CNP has a high affinity for LPS, a major component of the outer membrane of Gram-negative bacteria. This binding neutralizes the toxic effects of LPS and enhances the permeability of the bacterial membrane to other antibiotics .

- Disruption of Membrane Integrity : Similar to colistin, CNP disrupts the outer and inner membranes of bacteria. The amphiphilic nature of CNP allows it to insert into lipid bilayers, leading to membrane destabilization and cell lysis .

- Sensitization to Other Antibiotics : CNP can sensitize Gram-negative bacteria to hydrophobic antibiotics that typically cannot penetrate the outer membrane. This property is particularly beneficial in treating infections caused by resistant strains .

Anti-Endotoxin Activity

CNP exhibits potent anti-endotoxin activity by binding to LPS, which helps mitigate the inflammatory responses associated with Gram-negative infections. Studies have shown that CNP can significantly inhibit LPS-induced activation of immune cells, such as lymphocytes, thus reducing cytokine release (e.g., TNF-α) that can lead to septic shock .

Binding Affinity and Neutralization Studies

A study demonstrated that CNP binds effectively to LPS derived from various bacterial strains. The neutralization effect was shown to be time and concentration-dependent. For instance, at a concentration of 4 µg/mL, CNP increased the concentration of E. coli O113 LPS required for 50% gelation in Limulus amoebocyte lysate assays by 130-fold .

| LPS Source | CNP Concentration (µg/mL) | Gelation Increase (Fold) |

|---|---|---|

| E. coli O113 | 4 | 130 |

| Serratia marcescens | 4 | Minimal |

Combination Therapy Studies

Recent studies have explored the use of CNP in combination with other antimicrobial agents. For example, when combined with alginate nanoparticles and polyamines, CNP demonstrated enhanced bactericidal effects against resistant strains of E. coli. The combination resulted in a significant reduction in bacterial counts over time compared to CNP alone .

Pharmacokinetics and Safety Profile

CNP has been shown to have a favorable pharmacokinetic profile compared to colistin, with reduced nephrotoxicity while maintaining effective plasma concentrations necessary for antibacterial activity. In critically ill patients receiving colistin methanesulfonate (CMS), which is converted into active colistin in vivo, studies indicated that adequate plasma levels could be achieved without significant adverse effects .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying colistin nonapeptide hydrochloride in complex biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying colistin derivatives. For colistin nonapeptide, an isocratic elution using a mobile phase of sodium sulfate (30 mM, pH 2.5) and acetonitrile (76:24 v/v) at 1.0 mL/min flow rate can achieve separation. A C18 column (150 × 4.60 mm, 5 μm) is suitable, with detection at 210–220 nm. Quantification requires summing peak areas of colistin A and B analogs due to structural heterogeneity .

Q. How should this compound solutions be prepared to ensure stability during experimental workflows?

Fresh preparation in Milli-Q water is critical. Solutions stored at 4°C for ≤1 month retain stability, but repeated freeze-thaw cycles should be avoided. Filter sterilization (0.22 μm) is recommended to prevent microbial contamination. For long-term stability, lyophilization in phosphate-buffered saline (pH 7.4) is preferable .

Q. What controls are essential when assessing colistin nonapeptide’s antimicrobial activity in biofilm models?

Include polymyxin B nonapeptide (PMBN) as a positive control for membrane permeabilization and untreated biofilms as negative controls. Technical replicates (3–5 per sample) and biological replicates (n=4–5) are necessary to account for biofilm heterogeneity. Confocal microscopy with live/dead staining (e.g., SYTO 9/propidium iodide) validates biomass quantification .

Advanced Research Questions

Q. How does this compound interact with human serum proteins, and what implications does this have for pharmacokinetic studies?

Surface plasmon resonance (SPR) assays reveal colistin nonapeptide binds human α-1-acid glycoprotein (AGP) with temperature-dependent affinity. At 15–20°C, two binding sites are observed (likely AGP F1*S and A variants), while higher temperatures (25–37°C) show a single site. Hydrophobic interactions dominate, with ΔG° ≈ −30 kJ/mol. This binding reduces free drug concentration, necessitating adjusted dosing in serum-containing media .

Q. What molecular mechanisms underlie the reduced nephrotoxicity of colistin nonapeptide compared to colistin sulfate?

Colistin nonapeptide lacks the fatty acyl tail and cationic peptide regions responsible for renal tubular cell binding. In vivo murine models show PMBN (a structurally similar compound) exhibits 5-fold lower nephrotoxicity than colistin, as measured by serum creatinine and histopathology. This correlates with reduced accumulation in proximal tubules due to diminished megalin receptor affinity .

Q. How can researchers resolve contradictory data on colistin nonapeptide’s synergy with other antibiotics across different bacterial strains?

Discrepancies often arise from variations in outer membrane composition (e.g., lipid A modifications in Klebsiella pneumoniae vs. Pseudomonas aeruginosa). Use checkerboard assays with fractional inhibitory concentration (FIC) indices, and validate with time-kill curves. For P. aeruginosa, synergy with ciprofloxacin is enhanced in chitosan-coated microcarriers due to localized drug release, whereas free drug combinations show antagonism in hypertonic media .

Q. What environmental monitoring strategies are recommended to track colistin resistance genes linked to nonapeptide usage?

Implement qPCR for mcr genes in wastewater and agricultural runoff. Sampling should target biofilms in water treatment facilities, as they harbor resistant K. pneumoniae strains. Metagenomic sequencing can identify plasmid-borne resistance (e.g., mcr-1), while LC-MS/MS detects residual colistin nonapeptide levels ≥0.1 μg/L .

Q. Methodological Best Practices

Q. How should researchers design dose-response studies to account for colistin nonapeptide’s polymodal activity?

Use a sigmoidal Emax model with Hill slopes >1 for concentration-dependent killing. Include sub-inhibitory concentrations (0.25–0.5× MIC) to assess anti-biofilm effects. For in vitro models, supplement media with 10% human serum to mimic protein binding and adjust doses accordingly .

Q. What statistical approaches are optimal for analyzing colistin nonapeptide’s synergy/antagonism in combinatorial therapies?

Apply the Bliss independence model to distinguish additive vs. synergistic effects. For biofilm studies, use mixed-effects models to account for technical and biological variability. Non-linear regression (e.g., GraphPad Prism) is recommended for dose-response curves .

Properties

CAS No. |

52396-32-4 |

|---|---|

Molecular Formula |

C40H77ClN14O11 |

Molecular Weight |

965.6 g/mol |

IUPAC Name |

2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;hydrochloride |

InChI |

InChI=1S/C40H76N14O11.ClH/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28;/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61);1H |

InChI Key |

IDTSHEDVGPKYSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.